molecular formula C46H52FN13O5 B15135719 PROTAC BTK Degrader-9

PROTAC BTK Degrader-9

Cat. No.: B15135719
M. Wt: 886.0 g/mol
InChI Key: YJSLNCQHRATHFV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of PROTAC BTK Degrader-9 involves multiple steps, including the preparation of ligands for binding the target protein and recruiting an E3 ubiquitin ligase, as well as the formation of a linker to connect these ligands . The synthetic route typically involves:

Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring high purity and yield through optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

PROTAC BTK Degrader-9 undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions are the intermediate compounds that eventually lead to the final this compound molecule .

Properties

Molecular Formula

C46H52FN13O5

Molecular Weight

886.0 g/mol

IUPAC Name

1-tert-butyl-N-[[4-[2-[[1-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]pyrazol-4-yl]amino]-5-fluoropyrimidin-4-yl]-2-methylphenyl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C46H52FN13O5/c1-27-19-29(5-6-30(27)21-48-41(62)37-26-59(55-54-37)46(2,3)4)40-36(47)23-49-45(53-40)51-31-22-50-58(25-31)32-13-15-56(16-14-32)24-28-11-17-57(18-12-28)33-7-8-34-35(20-33)44(65)60(43(34)64)38-9-10-39(61)52-42(38)63/h5-8,19-20,22-23,25-26,28,32,38H,9-18,21,24H2,1-4H3,(H,48,62)(H,49,51,53)(H,52,61,63)

InChI Key

YJSLNCQHRATHFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2F)NC3=CN(N=C3)C4CCN(CC4)CC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)CNC(=O)C9=CN(N=N9)C(C)(C)C

Origin of Product

United States

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